molecular formula C6H8Cl4N2 B6291620 (4,6-Dichloropyridin-2-yl)methanamine dihydrochloride CAS No. 2565805-73-2

(4,6-Dichloropyridin-2-yl)methanamine dihydrochloride

Cat. No. B6291620
CAS RN: 2565805-73-2
M. Wt: 249.9 g/mol
InChI Key: JNICYKWYWWGEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4,6-Dichloropyridin-2-yl)methanamine dihydrochloride, also known as 4,6-DCPMA dihydrochloride, is an organic compound belonging to the class of amines. It is a white crystalline solid with a molecular weight of 260.3 g/mol, a melting point of 157-159°C and a boiling point of 309°C. 4,6-DCPMA dihydrochloride has a wide range of applications in scientific research, including in biochemical and physiological studies.

Scientific Research Applications

(4,6-Dichloropyridin-2-yl)methanamine dihydrochloride dihydrochloride has a wide range of applications in scientific research, including in biochemical and physiological studies. It is used as a reagent in the synthesis of various organic compounds and as a catalyst in organic reactions. It has also been used in the preparation of cyclic peptides, as a ligand in coordination chemistry, and as a substrate in enzyme assays.

Mechanism of Action

The mechanism of action of (4,6-Dichloropyridin-2-yl)methanamine dihydrochloride dihydrochloride is not well understood. However, it is believed that the compound acts as a weak acid, donating a proton to the reaction mixture. This protonation reaction is believed to be responsible for the catalytic activity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound dihydrochloride are not well understood. However, it has been shown to be an inhibitor of the enzyme aldolase, which is involved in the breakdown of carbohydrates. In addition, it has been shown to inhibit the activity of the enzyme phosphodiesterase, which is involved in the breakdown of nucleic acids.

Advantages and Limitations for Lab Experiments

(4,6-Dichloropyridin-2-yl)methanamine dihydrochloride dihydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound and is easy to handle and store. In addition, it is relatively inexpensive and can be prepared in a relatively short amount of time. However, there are some limitations to its use. It is a relatively weak acid, and therefore may not be suitable for use in some reactions. In addition, it has a relatively low solubility in most organic solvents, which may limit its use in some applications.

Future Directions

There are a number of potential future directions for the use of (4,6-Dichloropyridin-2-yl)methanamine dihydrochloride dihydrochloride in scientific research. One potential direction is in the development of new catalysts for organic reactions. It has already been shown to be a useful reagent in the synthesis of various organic compounds, and further research could lead to the development of more efficient catalysts. In addition, further research on the biochemical and physiological effects of this compound dihydrochloride could lead to the development of new therapeutic agents. Finally, further research could lead to the development of new methods for the synthesis of this compound dihydrochloride, which could result in improved yields and lower costs.

Synthesis Methods

(4,6-Dichloropyridin-2-yl)methanamine dihydrochloride dihydrochloride can be synthesized from the reaction of 4,6-dichloropyridine and methylamine in the presence of hydrochloric acid. The reaction is carried out by heating the reactants together in an inert atmosphere and stirring for several hours. The reaction mixture is then cooled and the product is isolated by filtration and crystallized from a suitable solvent. The yield of this compound dihydrochloride from this reaction is typically around 80%.

properties

IUPAC Name

(4,6-dichloropyridin-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2.2ClH/c7-4-1-5(3-9)10-6(8)2-4;;/h1-2H,3,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNICYKWYWWGEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1CN)Cl)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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